N-ethyl-3-(trifluoromethyl)aniline hydrochloride

Description

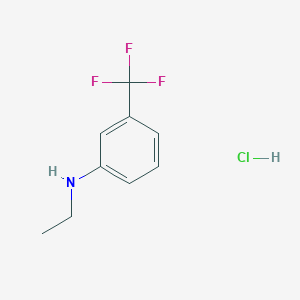

N-ethyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative featuring an ethyl group attached to the nitrogen atom and a trifluoromethyl (-CF₃) group at the meta (3-) position of the aromatic ring. This compound is structurally characterized by the formula C₉H₁₁ClF₃N, with a molecular weight of 249.64 g/mol. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability, while the ethyl substituent modifies steric and electronic effects at the amine site. It is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name |

N-ethyl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-2-13-8-5-3-4-7(6-8)9(10,11)12;/h3-6,13H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDESPCPHCVDMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-66-3 | |

| Record name | N-ethyl-3-(trifluoromethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The resulting amine is then alkylated with ethyl halide under basic conditions to introduce the ethyl group.

Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(trifluoromethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

N-ethyl-3-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-ethyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the ethyl group, can modulate the compound’s binding affinity and selectivity for its targets, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares N-ethyl-3-(trifluoromethyl)aniline hydrochloride with structurally related compounds, focusing on substituent effects, synthesis, reactivity, and commercial availability.

Substituent Effects and Structural Analogues

Key Observations :

- Substituent Position : The meta (3-) trifluoromethyl group in N-ethyl derivatives favors electronic stabilization, whereas para (4-) analogs (e.g., N,N-Dimethyl-4-(trifluoromethyl)aniline) exhibit distinct electronic environments affecting reactivity .

- Methyl derivatives, however, show higher yields in specific syntheses (e.g., trisubstituted guanidines) .

Commercial Availability and Purity

Biological Activity

N-ethyl-3-(trifluoromethyl)aniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to an aniline structure, which enhances its lipophilicity and biological activity. The molecular formula is C9H10ClF3N, and its structural formula can be represented as follows:

The trifluoromethyl group () significantly influences the compound's interaction with biological membranes, improving its ability to penetrate cellular barriers and interact with various biomolecules.

The mechanism of action for this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows for enhanced binding affinity to these targets, leading to various biological effects. This property is crucial for its potential applications in drug development, particularly in targeting pathways involved in diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes may contribute to its antimicrobial effects .

Anticancer Properties

This compound has shown promise in anticancer studies. Its mechanism may involve the inhibition of specific cancer-related pathways or the induction of apoptosis in cancer cells. Preliminary studies suggest that it could serve as a lead compound for developing new anticancer agents .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A study evaluated the compound against several pathogens, demonstrating effective inhibition at concentrations as low as 10 μg/mL against certain bacterial strains .

- Anticancer Activity : In vitro studies showed that the compound could inhibit the growth of specific cancer cell lines, suggesting a potential role in cancer therapy. For instance, it exhibited IC50 values indicating significant cytotoxicity against cancer cells compared to non-cancerous cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer properties |

| 3-Ethyl-N-(trifluoromethyl)aniline | Structure | Similar mechanisms but different efficacy profiles |

| N-Methyl-3-(trifluoromethyl)aniline | Structure | Less potent than N-ethyl variant in biological assays |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-ethyl-3-(trifluoromethyl)aniline hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves alkylation of 3-(trifluoromethyl)aniline with ethylamine hydrochloride. A common approach uses nucleophilic substitution under controlled temperatures (60–80°C) and catalysts like K₂CO₃ or Et₃N to promote reactivity. Solvent selection (e.g., DMF or acetonitrile) impacts yield, with polar aprotic solvents favoring reaction efficiency. Post-synthesis, salification with HCl in ethanol/water mixtures isolates the hydrochloride salt . Optimization focuses on minimizing side reactions (e.g., over-alkylation) by adjusting stoichiometry and reaction time .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : Analytical characterization employs:

- LCMS/HPLC : Retention time and m/z values (e.g., [M+H]+ ≈ 236) confirm molecular weight and purity .

- NMR : ¹H and ¹⁹F NMR verify substituent positions (e.g., trifluoromethyl at C3, ethyl at N) and rule out regioisomers .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- PPE : Nitrile gloves and lab coats to prevent skin contact, as aromatic amines may exhibit toxicity .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do substituent positions (ethyl, trifluoromethyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The trifluoromethyl group at C3 is electron-withdrawing, activating the ring for electrophilic substitution at para/meta positions. Ethylamine’s nucleophilicity is enhanced by protonation (HCl), favoring alkylation at the aniline nitrogen. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying pH and temperature quantify activation barriers .

Q. What strategies resolve contradictions in reported yields for its synthesis across different methodologies?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Efficiency : Triethylamine vs. K₂CO₃ alters base strength, affecting deprotonation rates .

- Workup Procedures : Incomplete salification or solvent traces (e.g., DMF) may skew purity assessments. Repetitive recrystallization in ethanol/water improves consistency .

- Scale Effects : Lab-scale (<10 g) vs. pilot-scale (>100 g) syntheses require adjusted heating/cooling rates to maintain yield .

Q. How can this compound serve as a precursor for bioactive probes targeting enzyme inhibition?

- Methodological Answer : The ethyl group enhances lipophilicity, improving membrane permeability. Functionalization via:

- Schiff Base Formation : Reacting the free amine (post-HCl removal) with aldehydes generates imine-linked probes for metalloenzyme studies.

- Radiolabeling : Incorporation of ¹⁸F (via trifluoromethyl group) enables PET imaging of target engagement .

Q. What role does the trifluoromethyl group play in altering the compound’s metabolic stability in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.